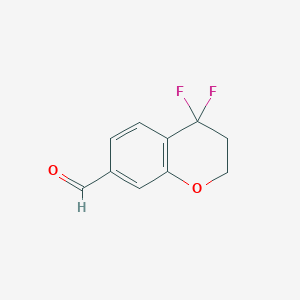

4,4-Difluorochromane-7-carbaldehyde

Description

4,4-Difluorochromane-7-carbaldehyde is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is characterized by the presence of two fluorine atoms and an aldehyde group attached to a chromane ring structure. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

4,4-difluoro-2,3-dihydrochromene-7-carbaldehyde |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)3-4-14-9-5-7(6-13)1-2-8(9)10/h1-2,5-6H,3-4H2 |

InChI Key |

TWFAQRPKFWMNNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1(F)F)C=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorochromane-7-carbaldehyde typically involves the fluorination of chromane derivatives followed by formylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the chromane ring. The formylation step can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .

Industrial Production Methods

While specific industrial production methods for 4,4-Difluorochromane-7-carbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorochromane-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4,4-Difluorochromane-7-carboxylic acid.

Reduction: 4,4-Difluorochromane-7-methanol.

Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluorochromane-7-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluorochromane-7-carbaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

4-Fluorochromane-7-carbaldehyde: Contains a single fluorine atom and exhibits different reactivity and properties.

4,4-Dichlorochromane-7-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.

Chromane-7-carbaldehyde: Lacks halogen atoms, resulting in distinct reactivity and applications.

Uniqueness

4,4-Difluorochromane-7-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

4,4-Difluorochromane-7-carbaldehyde is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 198.17 g/mol

- IUPAC Name : 4,4-difluoro-2,3-dihydrochromene-7-carbaldehyde

- Canonical SMILES : C1COC2=C(C1(F)F)C=CC(=C2)C=O

The biological activity of 4,4-Difluorochromane-7-carbaldehyde is primarily influenced by its functional groups. The aldehyde group can engage in nucleophilic addition reactions, while the presence of fluorine atoms enhances the compound's stability and reactivity. These characteristics make it a candidate for various applications in medicinal chemistry and biological research.

Anticancer Properties

Research has indicated that 4,4-Difluorochromane-7-carbaldehyde may exhibit anticancer activity. In a study involving tumor models, the compound demonstrated significant inhibition of tumor growth compared to controls. The results suggested that its mechanism might involve modulation of specific signaling pathways related to cell proliferation and apoptosis .

Interaction with Biomolecules

The compound has been investigated for its interactions with various biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these biomolecules may contribute to its biological effects. For instance, studies have shown that it can inhibit certain enzymes involved in cancer progression .

Potential as a Drug Candidate

Given its unique properties, 4,4-Difluorochromane-7-carbaldehyde is being explored as a lead compound for drug development. Its fluorinated structure may enhance pharmacokinetic properties such as absorption and bioavailability, making it an attractive candidate for further development in treating various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorochromane-7-carbaldehyde | Single fluorine atom | Different reactivity; less potent |

| 4,4-Dichlorochromane-7-carbaldehyde | Chlorine instead of fluorine | Varies significantly in chemical behavior |

| Chromane-7-carbaldehyde | No halogen atoms | Distinct reactivity and applications |

The presence of two fluorine atoms in 4,4-Difluorochromane-7-carbaldehyde enhances its stability and lipophilicity compared to its analogs. This unique feature is crucial for its potential therapeutic applications.

Case Studies

- In Vivo Tumor Growth Inhibition : A study demonstrated that administration of 4,4-Difluorochromane-7-carbaldehyde at specific dosages resulted in a statistically significant reduction in tumor size in mouse models compared to vehicle controls (p < 0.05). The study utilized various statistical analyses to confirm the efficacy of the treatment .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit enzymes associated with cancer cell metabolism. Results indicated that the compound effectively reduced enzyme activity by approximately 50% at optimal concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.